Enhanced Gaseous Stability of 3-Thiophenecarbonitrile over 2-Isomer
Rotating-bomb combustion calorimetry at T = 298.15 K reveals that 3-thiophenecarbonitrile is thermodynamically more stable in the gaseous phase than its 2-isomer. The standard molar enthalpy of formation in the gaseous state for 3-thiophenecarbonitrile is less negative, indicating a lower energy state compared to the 2-substituted analog [1].
| Evidence Dimension | Standard Molar Enthalpy of Formation in Gaseous Phase |
|---|---|
| Target Compound Data | -197.0 ± 1.4 kJ·mol⁻¹ |
| Comparator Or Baseline | 2-Thiophenecarbonitrile: -198.5 ± 1.6 kJ·mol⁻¹ |
| Quantified Difference | 1.5 kJ·mol⁻¹ more stable |
| Conditions | T = 298.15 K, derived from combustion calorimetry and vaporization enthalpy |
Why This Matters
This intrinsic stability difference informs predictions of reaction energetics and behavior in high-temperature or gas-phase processes, such as chemical vapor deposition or combustion-related applications.
- [1] Ribeiro da Silva, M. A. V., & Santos, A. F. L. O. M. (2008). Thermochemistry of substituted thiophenecarbonitrile derivatives. The Journal of Chemical Thermodynamics, 40(2), 225-231. View Source
